molecular formula C7H3Cl3O3S B3024033 4-Chloro-3-(chlorosulfonyl)benzoyl chloride CAS No. 62574-66-7

4-Chloro-3-(chlorosulfonyl)benzoyl chloride

Cat. No. B3024033
CAS RN: 62574-66-7
M. Wt: 273.5 g/mol
InChI Key: PNXMCBFANZCXMB-UHFFFAOYSA-N
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Description

4-Chloro-3-(chlorosulfonyl)benzoyl chloride is a chemical compound with the molecular formula C7H3Cl3O3S . It is used as an intermediate in the synthesis of other compounds .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the reaction of 4-chlorobenzoic acid with chlorosulfonic acid . Another method involves the use of 4-(Chlorosulfonyl)benzoic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a chloro group, a chlorosulfonyl group, and a carbonyl chloride group .


Chemical Reactions Analysis

As an intermediate, this compound is used in various chemical reactions. For instance, it is used in the synthesis of indapamide, a diuretic used in the treatment of high blood pressure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 273.521 Da . Other properties such as boiling point, density, and vapor pressure are not specified in the search results.

Scientific Research Applications

Acylation of Azaindoles

Zhang et al. (2002) explored the conditions for attaching acetyl chloride, benzoyl chloride, and chloromethyl oxalate to the 3-position of azaindoles. Their research found that the best results were achieved using an excess of AlCl3 in CH2Cl2 followed by the addition of an acyl chloride at room temperature. This study highlights the application of 4-chloro-3-(chlorosulfonyl)benzoyl chloride in acylation processes (Zhang et al., 2002).

Synthesis of β-Amyloid Aggregation Inhibitors

Choi et al. (2003) described an efficient synthesis of a potent β-amyloid aggregation inhibitor using this compound. The compound synthesized demonstrated potential as a lead molecule in addressing diseases characterized by β-amyloid aggregation, such as Alzheimer's (Choi et al., 2003).

Antimicrobial Activity of Thiazolyl Benzenesulfonamide-Condensed Derivatives

Parekh et al. (2013) synthesized a series of benzoyl chloride-substituted 2,4-thiazolidinedione derivatives using this compound. These compounds were evaluated for their in vitro antibacterial and antituberculosis activity, showing promising results against various organisms (Parekh et al., 2013).

Synthesis of Poly(aryl Ether Sulfone Ketone)

Zhang Shao-yin (2010) conducted research on the synthesis of a novel chloro-monomer using this compound. This monomer was utilized to create a new polyarylethersulfoneketone, demonstrating the compound's utility in polymer chemistry (Zhang Shao-yin, 2010).

Catalytic Benzoylation in Phase-Transfer Catalysis

Yang et al. (2007) investigated the catalytic benzoylation of 4-chloro-3-methylphenol sodium salt using this compound. Their study provided insights into the reaction mechanism and kinetics under phase-transfer catalysis, offering a high yield process for the synthesis of esters (Yang et al., 2007).

Safety and Hazards

The safety data sheet for a similar compound, 3-(Chlorosulfonyl)benzoyl chloride, indicates that it causes serious eye irritation. Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

properties

IUPAC Name

4-chloro-3-chlorosulfonylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O3S/c8-5-2-1-4(7(9)11)3-6(5)14(10,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXMCBFANZCXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90576042
Record name 4-Chloro-3-(chlorosulfonyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62574-66-7
Record name 4-Chloro-3-(chlorosulfonyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-(chlorosulfonyl)benzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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